

Disorazol A: A Technical Guide on its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Disorazol A

Cat. No.: B15559237

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Introduction

Disorazol A is a potent polyketide macrolide that was first isolated in 1994 from the fermentation broth of the myxobacterium *Sorangium cellulosum*[1][2]. It belongs to a family of at least 29 closely related natural products[2][3]. Possessing a unique macrocyclic structure with two oxazole rings, **Disorazol A** has garnered significant attention in the scientific community for its exceptionally high cytotoxicity against a broad range of cancer cell lines, with activity observed at picomolar concentrations[1][4][5]. Its potent biological activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis[1][4]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Disorazol A**, along with insights into its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Disorazol A is a macrocyclic dilactone with a complex stereochemical architecture[1]. The core structure is a 26-membered ring to which two oxazole rings are attached[1]. The molecular formula for **Disorazol A** is C₄₃H₅₄N₂O₁₀[6].

Table 1: Physicochemical Properties of **Disorazol A**

Property	Value	Source
Molecular Weight	758.9 g/mol	[6]
Molecular Formula	C43H54N2O10	[6]
XLogP3	8.3	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	12	[6]
Rotatable Bond Count	11	[6]
Exact Mass	758.37784592 Da	[6]
Monoisotopic Mass	758.37784592 Da	[6]

Biological Activity and Mechanism of Action

Disorazol A exhibits potent cytotoxic and antifungal activities[1]. Its primary mechanism of action in eukaryotic cells is the disruption of microtubule polymerization[1][4].

Microtubule Destabilization

Disorazol A acts as a potent microtubule-destabilizing agent[1][4]. It inhibits the polymerization of tubulin into microtubules, leading to a depletion of the microtubular network within the cell[4]. This disruption of the cytoskeleton is a key event that triggers downstream cellular effects. The interaction of Disorazols with tubulin is distinct from other well-known microtubule inhibitors, suggesting a unique binding site[7].

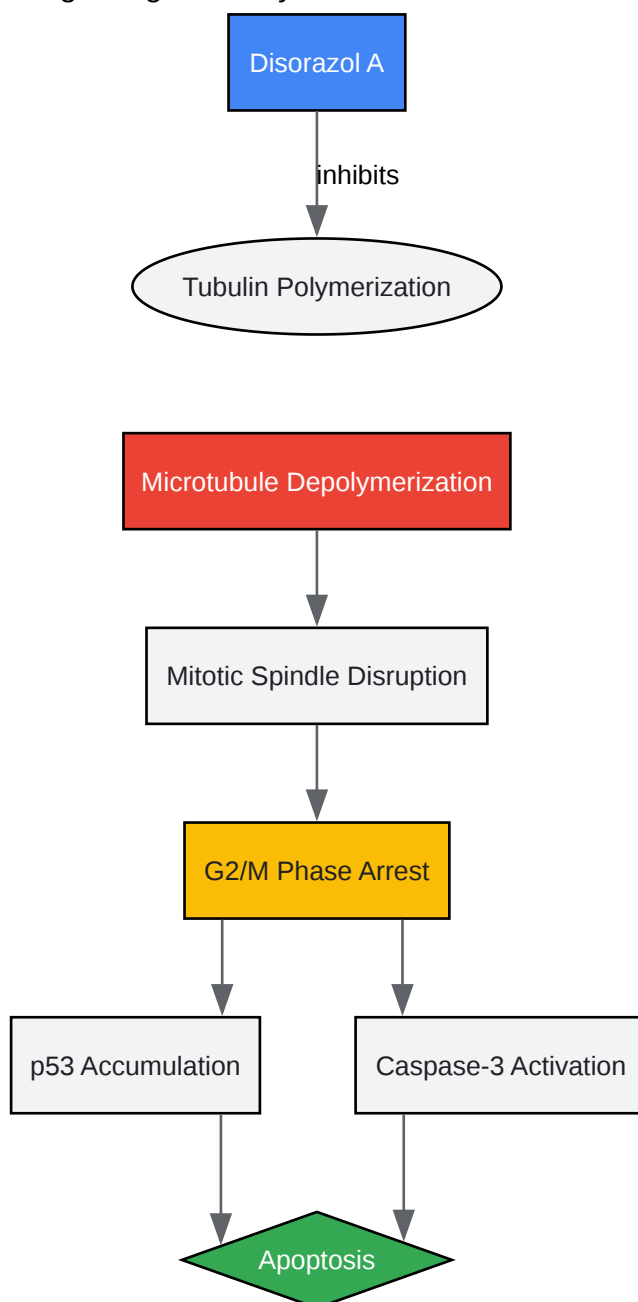
Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, **Disorazol A** causes cells to arrest in the G2/M phase of the cell cycle[4][7]. This arrest prevents the cells from completing mitosis and proliferating.

Induction of Apoptosis

Prolonged G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to the activation of the apoptotic cascade[1][4]. Key events in **Disorazol A**-induced apoptosis include the activation of caspase-3 and an accumulation of the p53 tumor suppressor protein in the nucleus[4].

Proposed Signaling Pathway of Disorazol A-Induced Apoptosis



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Cytotoxicity Data

Disorazol A1 has demonstrated remarkable cytotoxicity against a variety of human cancer cell lines, with IC50 values in the picomolar range. This makes it one of the most potent cytotoxic natural products discovered[5][8].

Table 2: In Vitro Cytotoxicity of **Disorazol A1**

Cell Line	Cancer Type	IC50 (pM)	Source
Various Cancer Cell Lines	Panel of cancer cell lines	2 - 42	[5][8]
Multidrug-Resistant KB line	Cervical Carcinoma	In the picomolar range	[4][5]

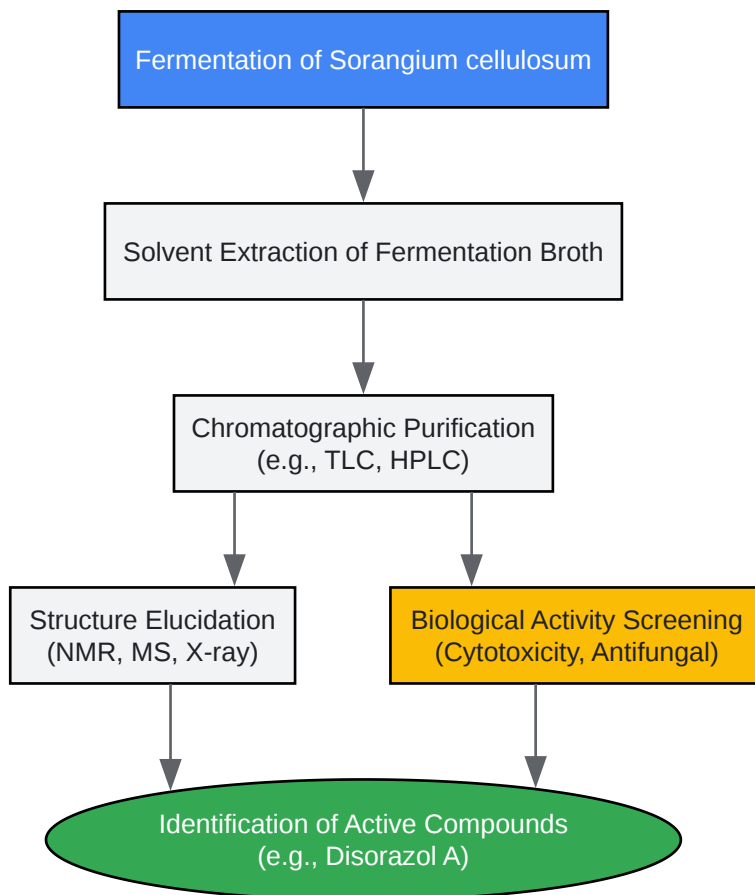
It is important to note that due to its extreme cytotoxicity and instability, **Disorazol A** itself is not currently used directly as a clinical drug[1]. However, its potent activity makes it a valuable lead compound for the development of novel anticancer agents, including its potential use as a payload for antibody-drug conjugates (ADCs)[9].

Experimental Protocols

While specific, detailed experimental protocols from the original publications are not fully accessible, this section outlines the general methodologies for key experiments cited in the literature for the characterization of **Disorazol A**.

Isolation of Disorazol A

General Workflow for Isolation and Screening of Disorazols



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General Workflow for Isolation and Screening of Disorazols

Disorazols are typically isolated from large-scale fermentation of *Sorangium cellulosum*[5][10]. The general procedure involves:

- Fermentation: Culturing the myxobacterium in a suitable nutrient medium to produce the secondary metabolites.
- Extraction: Extracting the fermentation broth with an organic solvent (e.g., ethyl acetate) to partition the desired compounds.

- **Purification:** Subjecting the crude extract to various chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to isolate the individual Disorazol congeners[5].
- **Structure Elucidation:** Characterizing the purified compounds using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS), and in some cases, X-ray crystallography, to determine their chemical structures[5][10].

Cytotoxicity Assays

To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), standard cytotoxicity assays are employed. These typically involve:

- **Cell Culture:** Seeding cancer cells in multi-well plates and allowing them to adhere overnight.
- **Compound Treatment:** Treating the cells with a serial dilution of **Disorazol A** for a specified period (e.g., 72 hours).
- **Viability Assessment:** Measuring cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
- **Data Analysis:** Plotting cell viability against compound concentration and calculating the IC₅₀ value from the dose-response curve.

Tubulin Polymerization Assay

The effect of **Disorazol A** on tubulin polymerization can be assessed in vitro:

- **Reaction Mixture:** Preparing a reaction mixture containing purified tubulin in a polymerization buffer.
- **Initiation of Polymerization:** Initiating polymerization by raising the temperature (e.g., to 37°C).
- **Measurement:** Monitoring the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

- **Inhibition Analysis:** Performing the assay in the presence of varying concentrations of **Disorazol A** to determine its inhibitory effect on the rate and extent of polymerization.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of **Disorazol A** on the cell cycle distribution:

- **Cell Treatment:** Treating cells with **Disorazol A** for a defined period.
- **Cell Fixation:** Harvesting and fixing the cells in ethanol.
- **DNA Staining:** Staining the cellular DNA with a fluorescent dye, such as propidium iodide.
- **Flow Cytometry:** Analyzing the DNA content of the cells using a flow cytometer.
- **Data Interpretation:** Quantifying the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Conclusion

Disorazol A is a remarkably potent natural product with a unique chemical structure and a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its extraordinary cytotoxicity against cancer cells underscores its potential as a lead compound in the development of next-generation anticancer therapies. Further research into the synthesis of more stable and equally potent analogs, as well as their application in targeted drug delivery systems like ADCs, holds significant promise for future cancer treatment strategies. The detailed understanding of its chemical and biological properties provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

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